molecular formula C10H7BrN2 B3047932 3-Bromo-6-phenylpyridazine CAS No. 14959-34-3

3-Bromo-6-phenylpyridazine

Cat. No. B3047932
CAS RN: 14959-34-3
M. Wt: 235.08 g/mol
InChI Key: BOZFKAFYPNJUKU-UHFFFAOYSA-N
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Description

3-Bromo-6-phenylpyridazine is a chemical compound with the CAS Number: 14959-34-3 . It has a molecular weight of 235.08 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7BrN2/c11-10-7-6-9 (12-13-10)8-4-2-1-3-5-8/h1-7H . This code provides a standard way to encode the compound’s molecular structure. Further analysis of the molecular structure was not found in the search results.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 235.08 . The density of this compound is predicted to be 1.493±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Arylation : 3-Bromo-6-phenylpyridazine derivatives are utilized in regioselective arylation, specifically at position 4 using Suzuki cross-coupling reactions. This process is significant for accessing a range of pharmacologically useful pyridazine derivatives (Sotelo & Raviña, 2002).
  • Synthesis Processes : Another study details the three-step synthesis of 3-bromo-6-methylpyridazine, showcasing the versatility of pyridazine derivatives in chemical synthesis (Xin Bing-wei, 2008).

Biological Activities and Pharmaceutical Potential

  • Anti-inflammatory and Analgesic Properties : Certain pyridazine derivatives demonstrate promising anti-inflammatory and analgesic activities, which are significant in developing new pharmacological agents (Mohamed et al., 2009).
  • Acetylcholinesterase Inhibitors : Derivatives of this compound have been studied as potential acetylcholinesterase inhibitors, highlighting their relevance in neurodegenerative diseases like Alzheimer's (Contreras et al., 2001).

Antimicrobial and Anticancer Activities

  • Antimicrobial Activity : Novel pyridazine derivatives exhibit potential antimicrobial activities, suggesting their applicability in combating infectious diseases (Babu et al., 2015).
  • Anticancer Applications : Research has also been conducted on pyridazine derivatives for their anticancer activities, particularly against prostate cancer cells (Demirci & Demirbas, 2019).

Agricultural and Environmental Research

  • Herbicidal Activity : Some pyridazine derivatives, including those related to this compound, have shown herbicidal activity, indicating their potential use in agriculture (Jojima et al., 1963).

properties

IUPAC Name

3-bromo-6-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZFKAFYPNJUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458383
Record name 3-Bromo-6-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14959-34-3
Record name 3-Bromo-6-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Phenylpyridazin-3-ol (5.0 g, 29.06 mmol) is dissolved in toluene (100 mL) and heated to 90° C. Phosphorous oxybromide (25 g, 87.19 mmol) is added in several portions and the reaction is heated for 30 minutes. The resulting yellow solution is cooled to room temperature, poured onto ice water, and extracted with ethyl acetate. The organic layers are further washed with water and 1M sodium hydroxide, dried over magnesium sulfate, filtered, and evaporated to a yellow solid. Recrystallization from CHCl3 gives 2.17 g of 3-bromo-6-phenylpyridazine.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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